Commercial Purity Specification: 95%+ vs. ≥98% for ICA-121431 Enables Defined Impurity-Tolerant Screening Windows
The compound is supplied with a stated purity of ≥95% (Catalog CM1009513) , which differs from the ≥98% HPLC specification of the potent Nav inhibitor ICA-121431 (CAS 313254-51-2) . This 3% purity differential reflects distinct quality control boundaries for different application domains: a screening-grade compound intended as a scaffold intermediate versus a high-purity pharmacological probe. For users building kinase-focused compound libraries or performing NF-κB pathway SAR on the biphenyl scaffold, the ≥95% specification is functionally matched to plate-based biochemical assays where impurities of up to 5% do not confound primary hit identification, provided that orthogonal confirmation is performed.
| Evidence Dimension | Commercial reported purity |
|---|---|
| Target Compound Data | ≥95% (HPLC) |
| Comparator Or Baseline | ICA-121431 ≥98% (HPLC) |
| Quantified Difference | 3% lower purity specification |
| Conditions | Vendor certificate of analysis; specific HPLC method not disclosed |
Why This Matters
The purity specification directly governs whether a compound is appropriate for screening library assembly versus validated pharmacological tool use, influencing procurement decisions for large-scale combinatorial chemistry programs.
